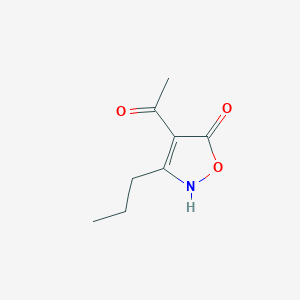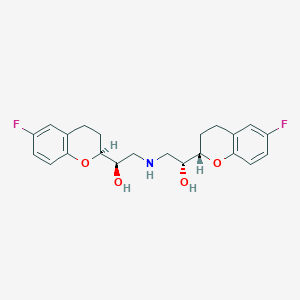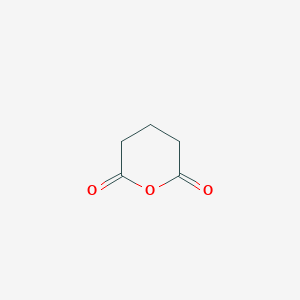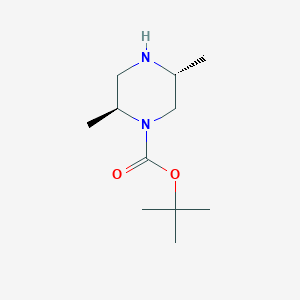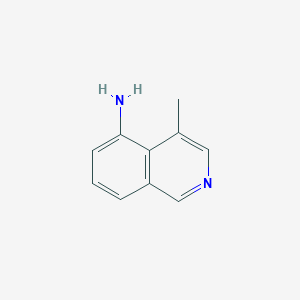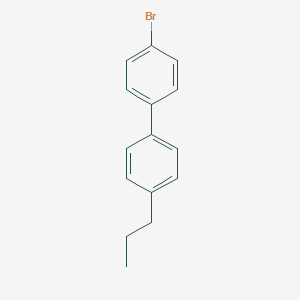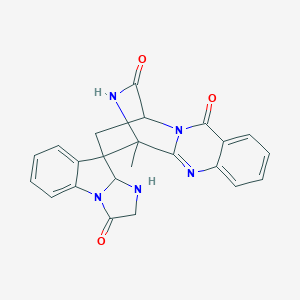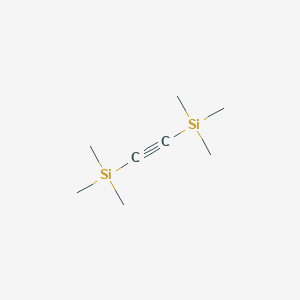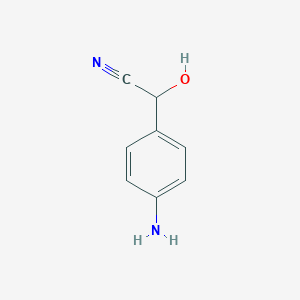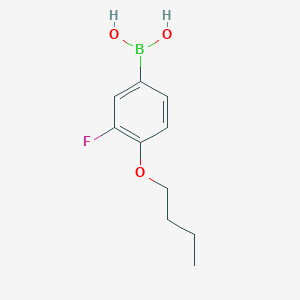
4-Butoxy-3-fluorophenylboronic acid
Descripción general
Descripción
4-Butoxy-3-fluorophenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. While the specific compound is not directly discussed in the provided papers, we can infer its characteristics based on related compounds. Phenylboronic acids are known for their role in Suzuki coupling reactions and as catalysts in organic synthesis. The presence of a fluorine atom and a butoxy group on the phenyl ring would likely influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related fluorinated phenylboronic acids typically involves the use of organolithium reagents, borate esters, and halogenated benzene precursors. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid uses 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to achieve yields of 52–56% . Although the synthesis of 4-butoxy-3-fluorophenylboronic acid is not explicitly described, similar methods could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an aromatic ring. The introduction of a butoxy group and a fluorine atom would affect the electron distribution and steric hindrance on the phenyl ring. These substituents could influence the compound's ability to form complexes with diols and its overall stability. The molecular structure is crucial for the compound's reactivity in chemical reactions, such as Suzuki couplings, where the boronic acid acts as a nucleophile .
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis. They are known to participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the amidation between carboxylic acids and amines . The ortho-substituent on the phenyl ring plays a significant role in these reactions by affecting the coordination of reactants to the boron atom. While the specific reactions of 4-butoxy-3-fluorophenylboronic acid are not detailed, it is likely that it would behave similarly in the presence of appropriate reactants and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the introduction of fluorine can alter the acidity and stability of the boronic acid. The presence of a butoxy group would likely increase the hydrophobicity of the compound and could affect its solubility in organic solvents. The gradual pH-dependent decarboxylation of 2-fluoroacetoacetic acid, as investigated by 19F NMR spectroscopy, suggests that fluorinated compounds can exhibit unique behaviors under varying pH conditions . These properties are essential for the compound's storage, handling, and application in chemical synthesis.
Aplicaciones Científicas De Investigación
. Here are six unique applications:
-
Organic Synthesis and Medicinal Chemistry:
-
Suzuki-Miyaura Coupling:
-
Microwave-Assisted Reactions:
-
Leukotriene B4 Receptor Agonists:
-
Liquid Crystals:
-
Terphenyl Derivatives:
Safety And Hazards
Propiedades
IUPAC Name |
(4-butoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCUZXLXOUYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584279 | |
| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-3-fluorophenylboronic acid | |
CAS RN |
156487-13-7 | |
| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

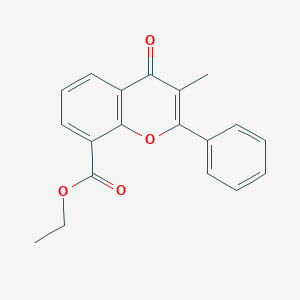
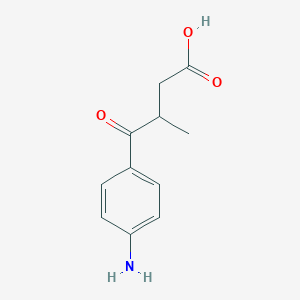
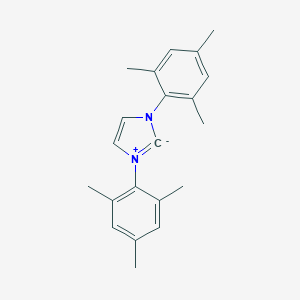
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
